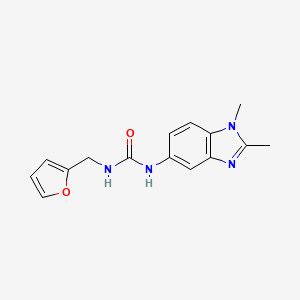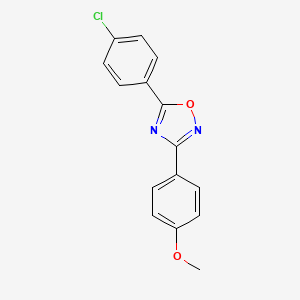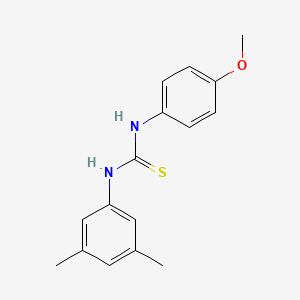
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide, also known as A-769662, is a small molecule compound that has been extensively studied for its potential therapeutic applications. A-769662 has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism, and has been investigated for its potential use in treating metabolic disorders such as type 2 diabetes and obesity.
Wirkmechanismus
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide activates AMPK by binding to the allosteric site of the enzyme, which leads to conformational changes that increase its activity. AMPK activation by 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide leads to phosphorylation of downstream targets, including acetyl-CoA carboxylase (ACC) and 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGCR), which are involved in fatty acid synthesis and cholesterol synthesis, respectively. Inhibition of these enzymes leads to decreased fatty acid and cholesterol synthesis, which is beneficial for metabolic disorders.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide has been shown to have several biochemical and physiological effects, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. In animal studies, 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide has been shown to improve glucose tolerance, insulin sensitivity, and reduce body weight. 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide in lab experiments is its specificity for AMPK activation. Unlike other compounds that activate AMPK, 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide does not activate other kinases, which reduces the risk of off-target effects. However, one limitation of using 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide. One potential area of research is investigating its potential use in treating other metabolic disorders, such as non-alcoholic fatty liver disease and cardiovascular disease. Another area of research is investigating its potential use in combination with other drugs for treating metabolic disorders. Additionally, further research is needed to understand the long-term effects of 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide on metabolic and physiological processes.
Synthesemethoden
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves several chemical reactions, including nucleophilic substitution, Friedel-Crafts acylation, and reduction. The final product is obtained as a white powder with a purity of over 98%.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to activate AMPK in various cell types, including adipocytes, hepatocytes, and skeletal muscle cells. Activation of AMPK by 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, which are all important metabolic processes that are impaired in metabolic disorders such as type 2 diabetes and obesity.
Eigenschaften
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-12(2)15-5-7-16(8-6-15)21-18(22)11-23-17-9-13(3)19(20)14(4)10-17/h5-10,12H,11H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOMKCNNQVWDOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(propan-2-yl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5722967.png)

![6-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5722991.png)

![2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5723005.png)
![3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5723007.png)
![4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline](/img/structure/B5723010.png)

![N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5723027.png)



![methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate](/img/structure/B5723066.png)
![6-chloro-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5723077.png)